![molecular formula C16H15ClN4O3 B5876579 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate, also known as CTCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of hydrazine, and its unique structure has led to investigations of its synthesis, mechanism of action, and potential uses.
Mechanism of Action
The mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. In addition, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate reduces tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate is its high potency and specificity for its target enzymes and signaling pathways. This makes it a valuable tool for investigating the role of these targets in various biological processes. However, one limitation of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Future Directions
For research on 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate and its potential targets in various biological processes. Finally, the development of new synthesis methods for 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate may lead to improved yields and purity, allowing for further investigation of its potential applications.
Synthesis Methods
The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl hydrazine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of pure 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate.
Scientific Research Applications
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been investigated for its potential as an anti-cancer agent. Studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-14-8-10(9-20-21-16(18)19)6-7-13(14)24-15(22)11-4-2-3-5-12(11)17/h2-9H,1H3,(H4,18,19,21)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOBJIABFDFODS-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C(N)N)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C(N)N)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate |
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